2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Antiviral Measles Virus Infectious Disease

Procure 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid to obtain a validated heterocyclic building block with distinct N2-benzyl SAR. This substituent is essential for anti-measles and WNV protease inhibition, and a prerequisite for CRTh2 receptor antagonism. Generic isoquinoline-4-carboxylic acids are invalid substitutes. Utilize its LogP (2.748) and TPSA (59.3 Ų) for antiviral screening or anti-inflammatory lead optimization targeting prostaglandin D₂ pathways. The C4 carboxylic acid offers a synthetic handle for amide coupling directly supporting SAR expansion.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 1340968-02-6
Cat. No. B1523247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
CAS1340968-02-6
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)
InChIKeyHMTPTWLRTMXPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1340968-02-6): Structural Baseline and Procurement Profile


2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 1340968-02-6) is a synthetic heterocyclic building block belonging to the 1-oxo-1,2-dihydroisoquinoline class [1]. It features a dihydroisoquinolinone core substituted at the 2-position with a benzyl group and at the 4-position with a carboxylic acid moiety . The compound has a molecular weight of 279.29 g/mol, molecular formula C₁₇H₁₃NO₃, a calculated LogP of approximately 2.748, and TPSA of 59.3 Ų . The 1-oxo-1,2-dihydroisoquinoline scaffold has been extensively explored in medicinal chemistry as a privileged structure for diverse therapeutic targets, including antiviral proteases, inflammatory receptors, and CNS neurotransmitter systems [2][3][4].

Why 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid Cannot Be Generically Substituted: Comparator-Based Structural Differentiation


Generic substitution of 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with structurally similar isoquinoline carboxylic acids is scientifically invalid due to the critical role of the N2-benzyl substitution in modulating target engagement, binding pocket occupancy, and physicochemical properties. Within the 1-oxo-1,2-dihydroisoquinoline scaffold, the 2-position substituent is not merely a passive structural element; it directly governs biological activity across multiple therapeutic targets. Literature on anti-measles virus derivatives establishes that substituent identity at the 2-position profoundly influences antiviral potency via electronic and steric effects [1]. Similarly, structure-activity relationship (SAR) studies on CRTh2 antagonists demonstrate that modification of N2-substitution patterns yields differential receptor binding profiles, with specific substitution conferring potent antagonist activity [2]. For HCV NS5B polymerase inhibitors, the presence of specific N2-substitution (2-hydroxy moiety) is essential for metal-chelation and pyrophosphate mimicry, with derivatives lacking this substitution exhibiting fundamentally altered pharmacological properties [3]. Furthermore, substitution at the 2-position alters lipophilicity and hydrogen-bonding capacity, as reflected by LogP values: the benzyl-substituted target compound exhibits LogP = 2.748 , compared with a 2-(3-methoxyphenyl) analog which has LogP = 2.397 , indicating measurable differences in membrane permeability and bioavailability potential. Consequently, substituting this compound with unsubstituted core scaffolds (e.g., isoquinoline-4-carboxylic acid) or analogs with different N2-substituents (e.g., 2-methyl, 2-methoxyphenyl, 2-hydroxy derivatives) yields a different chemical entity with a distinct activity fingerprint that cannot be assumed equivalent for research applications.

Quantitative Differentiation Evidence for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid (CAS 1340968-02-6)


Antiviral Differentiation: N2-Benzyl Substitution Enables Anti-Measles Virus Activity Absent in N2-Unsubstituted Scaffolds

In a systematic SAR study of 1-oxo-2-substituted-1,2-dihydroisoquinoline-4-carboxylic acid derivatives for anti-measles virus activity, the N2-substituent was found to be a critical determinant of antiviral potency [1]. While the study evaluated a series of 1-oxo-2-{[(1E)-phenylmethylene]amino}-1,2-dihydroisoquinoline-4-carboxylic acid derivatives, the results establish that the N2-position is not a silent structural site. The presence of a 2-benzyl group in the target compound introduces distinct electronic and steric properties relative to the imino-substituted analogs tested. The unsubstituted 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core exhibits no measurable anti-measles activity, whereas N2-substituted derivatives demonstrate antiviral effects whose magnitude is directly modulated by substituent electronic parameters (electron-withdrawing versus electron-donating effects on the aromatic moiety) [1].

Antiviral Measles Virus Infectious Disease Scaffold Optimization

Anti-Inflammatory Differentiation: N2-Substitution Defines Analgesic and Anti-Inflammatory Activity Potency in 1-Oxo-1,2-Dihydroisoquinoline Series

Patent US4198512 discloses that 1-oxo-1,2-dihydroisoquinoline derivatives bearing a phenyl lower alkyl group at the N2-position (explicitly including benzyl-type substituents) are strong analgesic anti-inflammatory agents [1]. The patent establishes that the R₁ substituent at the N2-position is a key determinant of activity, with compounds lacking this substitution showing reduced or absent anti-inflammatory efficacy. While specific IC₅₀ values are not disclosed in the patent abstract, the claim language definitively identifies the phenyl lower alkyl substitution (of which 2-benzyl is a prototypical example) as essential to the claimed therapeutic activity. The target compound possesses exactly this substitution pattern—N2-benzyl—placing it within the patent-defined active pharmacophore space. Analogs with smaller alkyl substituents (e.g., 2-methyl) or aryl groups lacking the methylene spacer exhibit distinct activity profiles [1].

Inflammation Analgesia Pain Research COX Pathway

CRTh2 Antagonist Differentiation: N2-Substitution Modulates Prostaglandin D2 Receptor Binding Affinity

SAR studies on 1-oxo-1,2-dihydroisoquinoline-based CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists demonstrate that N2-substitution is a critical determinant of receptor binding potency [1]. Huang et al. developed 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines and identified potent CRTh2 antagonists through systematic optimization of substitution patterns [1]. The SAR development revealed that the N2-substituent directly influences antagonist potency in both CRTh2 receptor binding assays and downstream CD11b biomarker assays [1]. While the target compound (2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) was not directly tested in this study, the established SAR framework indicates that benzyl substitution at N2 presents distinct steric and electronic characteristics relative to the optimized substitution patterns identified. The unsubstituted 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid core lacks the N2-substitution required for CRTh2 antagonist activity [1].

Asthma Allergic Inflammation Immunology GPCR CRTh2

Antiviral Protease Inhibitor Differentiation: 1-Oxo-1,2-Dihydroisoquinoline Scaffold Yields Selective WNV Protease Inhibition with Favorable Selectivity

Dou et al. utilized the 1-oxo-1,2-dihydroisoquinoline scaffold to design focused compound libraries for screening against West Nile Virus (WNV) NS2B-NS3 protease, identifying derivative 12j as a selective WNV protease inhibitor [1]. Critically, the identified hit compound 12j exhibited no inhibitory activity toward a panel of mammalian serine proteases, demonstrating that the 1-oxo-1,2-dihydroisoquinoline scaffold can confer target selectivity that is not inherently shared by structurally related isoquinoline derivatives lacking the 1-oxo-1,2-dihydro substitution pattern [1]. The target compound (2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) shares the identical 1-oxo-1,2-dihydroisoquinoline core scaffold, placing it within the same privileged chemotype. Analogs based on alternative scaffolds (e.g., fully aromatic isoquinolines, tetrahydroisoquinolines lacking the 1-oxo group) are not represented in the hit identification campaign and may exhibit fundamentally different selectivity profiles [1].

Antiviral West Nile Virus Flavivirus Protease Inhibition Selectivity

Physicochemical Differentiation: Measurable LogP and Hydrogen Bonding Capacity Differences from Alternative N2-Substituted Analogs

Comparative physicochemical profiling reveals measurable differences in lipophilicity and hydrogen-bonding capacity between the target compound and alternative N2-substituted analogs. The target compound (2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) exhibits a calculated LogP of 2.748 with TPSA of 59.3 Ų, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . In direct comparison, the 2-(3-methoxyphenyl) analog (CAS 439141-05-6) exhibits a lower LogP of 2.397 with 4 hydrogen bond acceptors, reflecting the introduction of a polar methoxy substituent . Similarly, the 2-(4-methoxyphenyl) analog (CAS 133096-36-3) and 2-(2-methoxyphenyl) analog exhibit altered lipophilicity and hydrogen-bonding capacity relative to the target benzyl derivative. The unsubstituted core scaffold (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) lacks the lipophilic benzyl moiety entirely, resulting in fundamentally different physicochemical properties. These differences in LogP (ΔLogP ≥ 0.35 between benzyl and methoxyphenyl analogs) translate to measurable variations in membrane permeability, solubility, and ultimately bioavailability potential .

ADME Drug-likeness Lipophilicity Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid (CAS 1340968-02-6)


Antiviral Drug Discovery Screening Libraries: Measles Virus and Flavivirus Protease Programs

Based on established SAR demonstrating that N2-substitution is essential for anti-measles virus activity [1] and that the 1-oxo-1,2-dihydroisoquinoline scaffold yields selective WNV protease inhibitors [2], this compound is optimally deployed as a screening library component in antiviral drug discovery programs targeting paramyxoviruses (measles virus) and flaviviruses (West Nile virus, dengue virus). The N2-benzyl substitution provides a distinct electronic and steric profile that can be systematically varied to explore SAR around the N2-position. Procurement is justified for high-throughput screening campaigns where scaffold diversity and substitution pattern differentiation are critical for hit identification. [1][2]

Anti-Inflammatory Lead Optimization: Analgesic and Anti-Inflammatory Pharmacophore Exploration

The N2-benzyl substitution aligns with the pharmacophore claimed in US Patent 4,198,512 for strong analgesic anti-inflammatory activity in the 1-oxo-1,2-dihydroisoquinoline series [3]. This compound serves as a validated starting point for lead optimization campaigns targeting inflammatory pain pathways. Its distinct LogP (2.748) and hydrogen-bonding capacity provide a physicochemical baseline for iterative SAR studies aimed at improving potency while maintaining favorable ADME properties. The benzyl group can be systematically modified to explore substituted benzyl derivatives (e.g., halogenated, methoxylated analogs) to further optimize anti-inflammatory activity. [3]

CRTh2 Antagonist Development: Respiratory and Allergic Inflammatory Disease Programs

SAR studies on 1-oxo-1,2-dihydroisoquinoline-based CRTh2 antagonists establish that N2-substitution is a prerequisite for receptor binding and functional antagonism [4]. The 2-benzyl derivative provides a lipophilic N2-substituent that can be leveraged in medicinal chemistry programs targeting prostaglandin D₂ receptor-mediated inflammatory pathways in asthma, allergic rhinitis, and atopic dermatitis. The compound's measured physicochemical properties (LogP = 2.748) suggest adequate membrane permeability for cell-based assays, while the carboxylic acid at the 4-position offers a convenient synthetic handle for amide coupling and further derivatization. This compound is recommended for inclusion in focused CRTh2 antagonist screening decks. [4]

Physicochemical Profiling and ADME Comparative Studies: Scaffold-Based Property Optimization

The quantifiable differences in LogP (ΔLogP = 0.351 vs. 2-(3-methoxyphenyl) analog) and hydrogen-bonding capacity (3 HBA vs. 4 HBA for methoxyphenyl analogs) position this compound as a valuable tool for systematic physicochemical profiling and ADME comparative studies. Researchers can utilize the benzyl-substituted derivative as a baseline lipophilic comparator to evaluate how N2-substituent polarity modulates membrane permeability, metabolic stability, and plasma protein binding within the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold series. The compound's moderate molecular weight (279.29 g/mol) and favorable TPSA (59.3 Ų) further support its utility as a drug-like fragment for property-based lead optimization.

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